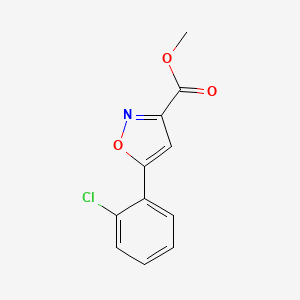

Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLJNYLTNFLEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Formation of benzohydroxamoyl chloride from 2-chlorobenzoic acid derivatives.

- Reaction with methyl acetoacetate in the presence of base (e.g., potassium hydroxide) and solvents like ethanol or methanol.

- Cyclization occurs under reflux conditions, leading to the formation of the oxazole ring with the chlorophenyl substituent attached at position 5.

Example Procedure:

- Dissolve 2,6-dichlorobenzohydroxamoyl chloride in methylene chloride.

- Add methyl acetoacetate and potassium hydroxide solution.

- Reflux the mixture for several hours (e.g., 7 hours as per patent data).

- Extract, wash, and concentrate the organic layer.

- Recrystallize from ethanol/cyclohexane mixture to obtain the pure product with a yield of approximately 64 g per batch.

Research Findings:

This method emphasizes the importance of controlled temperature (around 0°C during initial steps), thorough washing, and recrystallization to obtain high purity compounds.

Synthesis via Condensation of 2,6-Dichlorobenzohydroxamoyl Chloride with Methyl Acetoacetate

A more specific route involves the direct reaction of 2,6-dichlorobenzohydroxamoyl chloride with methyl acetoacetate in the presence of triethylamine and magnesium sulfate as a drying agent.

Procedure:

- Cool a mixture of methyl acetoacetate, triethylamine, and magnesium sulfate in methylene chloride to 0°C.

- Add 2,6-dichlorobenzohydroxamoyl chloride gradually over one hour.

- Maintain the temperature at 0°C for 18 hours to promote cyclization.

- Filter and wash the precipitate, then extract the organic layer.

- Concentrate under vacuum and recrystallize from ethanol/cyclohexane.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Formation of intermediate | 2,6-dichlorobenzohydroxamoyl chloride + methyl acetoacetate | 0°C, 18 hours | — | Precursor for cyclization |

| Cyclization | Reflux in ethanol | Reflux, 7 hours | 64 g of product | Purification by recrystallization |

Alternative Routes Using Oxalyl Chloride and Amide Formation

Recent advances include converting methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate from carboxylic acids via acyl chloride intermediates.

Procedure:

- Convert the corresponding carboxylic acid to acyl chloride using oxalyl chloride in dry DCM with catalytic DMF.

- React with suitable amines or hydroxylamine derivatives to form the oxazole ring.

- Purify via chromatography or recrystallization.

- This method offers high regioselectivity and yields, especially when combined with purification techniques like preparative thin-layer chromatography (TLC).

Summary of Key Data and Comparative Analysis

| Method | Starting Material | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclocondensation of hydroxamoyl derivatives | 2,6-dichlorobenzohydroxamoyl chloride | Methyl acetoacetate, KOH | Reflux, 7 hours | ~64 g per batch | High purity, regioselectivity | Multi-step preparation of intermediates |

| Direct acyl chloride route | Carboxylic acid derivatives | Oxalyl chloride, amines | 0°C to room temp | High | Efficient, scalable | Requires careful control of moisture |

| Alternative via TLC purification | Various intermediates | Standard reagents | Varies | 75% (purified product) | Good purity, adaptable | Requires chromatography |

Research Findings and Notes

- Reaction conditions such as temperature control (0°C during acyl chloride formation), solvent choice (methylene chloride, ethanol), and drying agents (magnesium sulfate) are critical for high yields and purity.

- Purification techniques like recrystallization from ethanol/cyclohexane or chromatography are essential for obtaining analytically pure compounds.

- Yield optimization often involves adjusting solvent volumes, reaction times, and purification steps, with typical yields ranging from 64 g to 75% depending on the method.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and ester group participate in oxidation under controlled conditions:

-

Key Findings :

Reduction Reactions

Reductive modifications target the ester and oxazole moieties:

-

Key Findings :

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the chlorophenyl and oxazole positions:

Chlorophenyl Substitution

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-5-nitrophenyl derivatives | |

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives |

Oxazole Ring Substitution

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Electrophilic halogenation | Br₂/FeCl₃ | 4-Bromo-oxazole derivatives |

-

Key Findings :

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis and subsequent derivatization:

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O/reflux | 5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Amidation | NH₃, RNH₂ | Carboxamide derivatives |

-

Key Findings :

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in cycloaddition reactions:

| Reaction Type | Reagents/Conditions | Products Formed | Source |

|---|---|---|---|

| [3+2] Cycloaddition | Alkynes, Cu(I) catalysts | Isoxazolo-pyridine hybrids |

-

Key Findings :

Comparative Reactivity with Analogues

The 2-chlorophenyl group enhances electrophilic substitution rates compared to unsubstituted oxazoles:

| Compound | Nitration Rate (Relative) | Suzuki Coupling Yield |

|---|---|---|

| Methyl 5-phenyl-1,2-oxazole-3-carboxylate | 1.0 | 62% |

| Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate | 2.3 | 78% |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate has been investigated for its potential as an anticancer agent. Isoxazole derivatives, including this compound, have shown promise as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and cell cycle progression. Studies indicate that compounds with isoxazole scaffolds exhibit significant inhibitory activity against various HDAC isoforms, making them potential candidates for cancer treatment .

1.2 Antioxidant Properties

Research has demonstrated that isoxazole derivatives possess antioxidant properties. This compound has been evaluated in vitro for its ability to scavenge free radicals and reduce oxidative stress in cellular models. The compound's structure allows it to interact effectively with reactive oxygen species, which can help mitigate cellular damage associated with aging and chronic diseases .

Agricultural Applications

2.1 Herbicidal Activity

The compound has been explored for its herbicidal properties. It belongs to a class of compounds that can inhibit specific enzymes involved in plant growth and development. This makes it a candidate for developing new herbicides that target specific weeds while minimizing collateral damage to crops .

2.2 Pesticidal Formulations

This compound has also been included in formulations aimed at pest control. Its efficacy against various agricultural pests has been documented, suggesting it could be part of integrated pest management strategies to enhance crop yields while reducing reliance on traditional pesticides .

Synthesis and Structure-Activity Relationship

Understanding the synthesis of this compound is critical for optimizing its applications. The compound can be synthesized through various methods involving the condensation of appropriate carboxylic acids with isoxazole intermediates. The structural modifications on the chlorophenyl group significantly influence the biological activity of the resulting compounds.

Table 1: Synthesis Overview

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | Carboxylic acid + Alcohol | 68 |

| Cyclization | Isoxazole precursor + Chlorobenzene | 79 |

| Reduction | Hydrazine hydrate + Oxazole derivative | 66 |

Case Studies

4.1 Case Study: HDAC Inhibition

In a study conducted by Tiwari et al., this compound was tested for HDAC inhibitory activity using various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .

4.2 Case Study: Antioxidant Efficacy

Another study evaluated the antioxidant capacity of this compound using human primary fibroblasts and the nematode C. elegans as models. The findings revealed that this compound exhibited superior antioxidant properties compared to standard antioxidants like quercetin .

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate with five analogs differing in aryl substituents:

Key Observations

Substituent Position and Electronic Effects

- This may lower solubility in polar solvents .

- Para-Substituents : Compounds with 4-methylphenyl () or 4-fluorophenyl () groups exhibit higher symmetry, likely improving crystallinity. The methyl group in is electron-donating, enhancing electron density on the oxazole ring, while fluorine in is weakly electron-withdrawing.

- Halogen Effects : Bromine () and chlorine (target) increase molecular weight and lipophilicity (logP) compared to fluorine-substituted analogs. Bromine’s larger atomic radius may also influence π-π stacking interactions .

Molecular Weight Trends

- Halogen size directly impacts molecular weight: Br > Cl > F. The 2,6-difluoro analog () has a higher weight than mono-fluorinated derivatives due to additional fluorine atoms.

Biological Activity

Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a unique oxazole ring structure with a chlorophenyl substitution, which is crucial for its biological activity. The molecular formula is , and it serves as an intermediate in synthesizing more complex heterocyclic compounds.

Antimicrobial Activity

Numerous studies have established the antimicrobial properties of this compound against various pathogens, including bacteria and fungi.

Key Findings:

- In Vitro Studies : Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. This compound has shown effectiveness against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with minimal inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL depending on the target organism .

- Mechanism of Action : The compound may inhibit microbial enzymes, leading to its antimicrobial effects. This interaction with specific molecular targets is vital for understanding its therapeutic potential.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.0195 |

| Candida albicans | 0.0098 |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Research Insights:

- Cytotoxicity Tests : In vitro cytotoxicity assays have demonstrated low toxicity towards fibroblast cells while maintaining anti-inflammatory activity, indicating a favorable safety profile for potential therapeutic applications .

Anticancer Potential

Emerging research highlights the potential of this compound in cancer therapy.

Case Studies:

- Cell Line Studies : In studies involving various cancer cell lines, the compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, it showed an IC50 value of against A549 lung cancer cells .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 40.54 |

| Caco-2 | 29.77 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Comparative Analysis:

The compound shares structural similarities with other oxazole derivatives that exhibit varying biological activities based on their substituents.

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | C₁₁H₈ClNO₃ | Antimicrobial | Different chlorophenyl position affects activity |

| 5-Methylisoxazole-4-carboxylic acid | C₇H₇NO₃ | Antitumor | Lacks chlorophenyl group |

| 6-(3-Chlorophenyl)-5-methylisoxazole | C₁₁H₈ClNO₂ | Antibacterial | Contains a different heterocyclic structure |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-keto esters with hydroxylamine derivatives. Key steps include optimizing temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to favor oxazole ring formation over competing isoxazole products. Regioselectivity at the 5-position is controlled by steric and electronic effects of the 2-chlorophenyl substituent, as demonstrated in analogues like Methyl 5-(4-pyridinyl)-1,2-oxazole-3-carboxylate .

- Data Analysis : GC-MS or HPLC monitoring reveals by-products (e.g., 4-substituted isomers) when using excess nitrile oxides, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

- Methodological Answer :

- ¹H NMR : The ester methyl group appears as a singlet (~3.9 ppm), while the oxazole proton (C3-H) resonates as a singlet at ~6.8 ppm. The 2-chlorophenyl group shows splitting patterns consistent with ortho-substitution (e.g., doublets at ~7.4–7.6 ppm) .

- IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (oxazole C=N).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 238.0375 (C₁₁H₈ClNO₃⁺) with isotopic peaks matching chlorine .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL refines torsional angles between the oxazole ring and 2-chlorophenyl group. Key parameters:

- Torsion Angle (C5-C6-C7-Cl) : Typically 15–25°, indicating minimal steric hindrance.

- Hydrogen Bonding : Weak C–H···O interactions stabilize packing (e.g., d = 2.8 Å, θ = 145°).

- Handling Twinning : Use the TWIN/BASF command in SHELXL for data with pseudo-merohedral twinning .

Q. How can computational modeling reconcile discrepancies in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Docking Studies : Compare binding poses in target proteins (e.g., COX-2) using Autodock Vina. Adjust protonation states of the oxazole nitrogen based on pKa predictions (MarvinSketch).

- MD Simulations : Run 100 ns trajectories to assess stability of ligand-protein interactions. Contradictions in IC₅₀ values may arise from solvation effects or protonation state variability .

Q. What strategies optimize the enantiomeric resolution of this compound derivatives?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers. For scale-up, employ kinetic resolution using lipases (e.g., Candida antarctica) in biphasic systems. Monitor enantiomeric excess (ee) via circular dichroism at 220–250 nm .

- Case Study : Analogues like clopidogrel use (−)-camphorsulfonic acid for diastereomeric salt formation, achieving >98% ee after recrystallization .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability varies with substitution patterns. For example:

- Oxazole Ring : Hydrolyzes in concentrated HCl (12 M, 60°C) to yield β-keto ester intermediates.

- 2-Chlorophenyl Group : Electron-withdrawing effects slow hydrolysis compared to methyl-substituted analogues.

Experimental Design Tables

| Parameter | Conditions for Synthesis | Analytical Validation |

|---|---|---|

| Solvent | Ethanol (polar aprotic) vs. DMF (polar aprotic) | HPLC purity >97% |

| Catalyst | p-TsOH (5 mol%) | FT-IR: Absence of hydroxylamine peaks |

| Reaction Time | 8–12 hrs at reflux | ¹H NMR: Integration ratios for protons |

| Purification | Column chromatography (hexane/EtOAc 7:3) | HRMS: Δ < 2 ppm for [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.